1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide
Description
Significance of the 1,2-Benzothiazine Scaffold in Chemical Research
The 1,2-benzothiazine scaffold is recognized as a "privileged structure" in drug discovery, meaning it is a molecular framework that can bind to multiple biological targets with high affinity. nih.govcambridgemedchemconsulting.comresearchgate.netnih.gov This versatility has made it a focal point for the development of a wide array of therapeutic agents. Derivatives of 1,2-benzothiazine have demonstrated a comprehensive spectrum of biological activities, underscoring their importance in medicinal chemistry. nih.govnih.gov
The incorporation of nitrogen and sulfur atoms within this fused ring system is a key contributor to its diverse pharmacological profile. nih.gov Research has shown that modifications to the 1,2-benzothiazine core can lead to compounds with potent anti-inflammatory, antimicrobial, anticancer, and central nervous system (CNS) depressant properties. nih.govresearchgate.net For instance, the well-known non-steroidal anti-inflammatory drugs (NSAIDs) of the oxicam class, such as Piroxicam (B610120) and Meloxicam, are based on the 1,2-benzothiazine-1,1-dioxide scaffold. nih.govresearchgate.net
The following table provides a summary of the diverse biological activities associated with various 1,2-benzothiazine derivatives, highlighting the therapeutic potential of this scaffold.
| Biological Activity | Examples of 1,2-Benzothiazine Derivatives | Reference(s) |
| Anti-inflammatory | Piroxicam, Meloxicam, Ampiroxicam | nih.govresearchgate.net |
| Antimicrobial | Various substituted 1,2-benzothiazines | nih.govnih.govnih.gov |
| Anticancer | 2-aryl-4H-3,1-benzothiazines | nih.gov |
| CNS Depressant | Benzothiazine derivatives | nih.gov |
| Calpain I Inhibitors | 1,2-Benzothiazine 1,1-dioxide peptide mimetics | nih.gov |
| Vasodilators | Substituted 1,4-benzothiazines | nih.gov |
| Aldose Reductase Inhibitors | 1,2-benzothiazine 1,1-dioxide acetic acid derivatives | nih.govnih.gov |
Overview of Cyclic Sulfonamides and Benzosultams
1H-benzo[c] nih.govmpg.dethiazin-4(3H)-one 2,2-dioxide is a type of cyclic sulfonamide. The sulfonamide functional group consists of a sulfonyl group directly attached to a nitrogen atom. ctppc.org When this functional group is part of a ring structure, the resulting compound is known as a sultam. ctppc.org The term "sultam" is a portmanteau of "sulfa lactam," highlighting its structural analogy to lactams (cyclic amides). mpg.deresearchgate.net
Sultams are classified based on the size of the heterocyclic ring. nih.gov For instance, four-membered rings are referred to as β-sultams, five-membered rings as γ-sultams, and six-membered rings as δ-sultams. nih.gov Among these, five- and six-membered sultams are the most extensively studied due to their stability and relative ease of synthesis. nih.gov
Benzosultams are a specific class of sultams that feature a benzene (B151609) ring fused to the sulfur- and nitrogen-containing heterocyclic ring. researchgate.net These bicyclic structures are prevalent in a multitude of biologically active compounds and are considered privileged scaffolds in medicinal chemistry. researchgate.net The rigid structure of the benzosultam core makes it an attractive template for designing molecules with specific spatial orientations to interact with biological targets. researchgate.net The development of efficient synthetic methods for constructing benzosultam motifs is an active area of research, as it plays a crucial role in the discovery of new drugs. researchgate.net
Isosteric Relationships with Other Heterocyclic Systems
The concept of isosterism, where atoms or groups of atoms with similar size, shape, and electronic properties are interchanged, is a fundamental strategy in drug design. Bioisosterism, a broader application of this concept, involves substitutions that retain similar biological activity. The 1H-benzo[c] nih.govmpg.dethiazin-4(3H)-one 2,2-dioxide scaffold has notable isosteric relationships with other important heterocyclic systems.
A primary example is its role as a bioisostere of the 2,3-dihydro-4H-benzo[e] nih.govmpg.dethiazin-4-one 1,1-dioxide core, which is the foundational structure of the "oxicam" class of NSAIDs. This isosteric relationship has been a key driver in the synthesis and pharmacological evaluation of novel benzothiazine derivatives with potential anti-inflammatory and analgesic properties.
Furthermore, the sultam ring within the 1H-benzo[c] nih.govmpg.dethiazin-4(3H)-one 2,2-dioxide structure is a well-established isostere of the lactam (cyclic amide) ring. researchgate.net This substitution of a carbonyl group with a sulfonyl group can significantly impact a molecule's physicochemical properties, such as metabolic stability, while maintaining its ability to engage in key hydrogen bonding interactions.
The sulfonamide group, in a broader sense, is also considered a bioisostere of the carboxylic acid functional group. researchgate.net This relationship is particularly relevant in the design of compounds that mimic the binding of carboxylic acids to biological targets. nih.gov While not a direct isostere in the classical sense, the acidic nature of the N-H proton in certain sulfonamides allows them to act as hydrogen bond donors in a manner similar to carboxylic acids.
A practical application of these isosteric principles can be seen in scaffold hopping strategies, where the core structure of a known active compound is replaced with a bioisosteric scaffold to discover new chemical entities with improved properties. For instance, a scaffold hopping approach has been employed to imprint the benzenoid ring of a benzothiazinone onto a quinolone nucleus to develop new antitubercular agents. ctppc.org
Structure
3D Structure
Properties
IUPAC Name |
2,2-dioxo-1H-2λ6,1-benzothiazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3S/c10-8-5-13(11,12)9-7-4-2-1-3-6(7)8/h1-4,9H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNSPVBUFSWFTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=CC=CC=C2NS1(=O)=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7117-28-4 | |
| Record name | 3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1h Benzo C 1 2 Thiazin 4 3h One 2,2 Dioxide and Its Derivatives
General Synthetic Approaches to the Core Scaffold
The construction of the 1H-benzo[c] rsc.orgrsc.orgthiazin-4(3H)-one 2,2-dioxide scaffold is often achieved through intramolecular cyclization strategies. A prominent method involves the base-mediated ring closure of N-substituted 2-alkoxycarbonylbenzenesulfonamides. This approach, a variant of the Dieckmann condensation, provides a direct route to the bicyclic sultam core.
A key example is the synthesis of 1-alkyl-1H-benzo[c] rsc.orgrsc.orgthiazin-4(3H)-one 2,2-dioxides. The process starts with the alkylation of an ethyl 2-(methylsulfonamido)benzoate. This intermediate then undergoes an intramolecular cyclization reaction facilitated by a strong base, such as sodium hydride, in a solvent like dimethylformamide (DMF). The reaction mixture, upon acidic workup, yields the desired cyclized product. For instance, 1-ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide has been synthesized from methyl 2-(N-ethylmethanesulfonamido)benzoate using sodium hydride in DMF. rsc.orgresearchgate.net
Another versatile strategy for the synthesis of sultam scaffolds is the Carbanion-mediated Sulfonate (or Sulfonamide) Intermolecular Coupling (or Intramolecular Cyclization) (CSIC) reaction. While a broad methodology, it has been applied to the synthesis of various sultams, including benzothiazine derivatives. researchgate.net This approach involves the generation of a carbanion which then participates in an intramolecular cyclization with a sulfonate or sulfonamide group.
The Gabriel-Colman rearrangement is another classical method that can be employed. This involves the rearrangement of 2-(4-substitutedphenacyl)-2H-benzisothiazol-3-on 1,1-dioxides to form the corresponding 1,2-benzothiazine derivatives. nih.gov This rearrangement provides a pathway to functionalized benzothiazine cores that can be further elaborated.
Multi-Component Reaction Strategies
Multi-component reactions (MCRs) offer an efficient approach to synthesizing complex molecules in a single step from three or more starting materials, enhancing atom economy and reducing waste. While MCRs have been extensively used to generate various heterocyclic scaffolds, including different isomers of benzothiazines such as 1,3- and 1,4-benzothiazines, their specific application for the direct synthesis of the 1H-benzo[c] rsc.orgrsc.orgthiazin-4(3H)-one 2,2-dioxide core is not as widely documented in the reviewed literature.
However, related one-pot syntheses have been developed for structurally similar systems. For instance, a one-pot, three-component reaction of 2-aminobenzenethiol, aromatic aldehydes, and α-halogenated ketones, catalyzed by DABCO, has been shown to produce 3,4-dihydro-2H-1,4-benzo[b]thiazine derivatives in good to excellent yields. rsc.org Another example is the iodine-catalyzed three-component synthesis of 2H-benzo[b] rsc.orgresearchgate.netthiazin-2-ones from aryl methyl ketones, p-anisidine, and elemental sulfur. researchgate.net These examples highlight the potential of MCRs and one-pot strategies in the broader field of benzothiazine synthesis, suggesting that future research may lead to the development of such methods for the specific 1H-benzo[c] rsc.orgrsc.orgthiazin-4(3H)-one 2,2-dioxide scaffold.
Transition-Metal Catalyzed Synthesis
Transition-metal catalysis has emerged as a powerful tool for the construction of complex heterocyclic systems, offering novel pathways through C-H activation and cross-coupling reactions. Various metals, including rhodium, iridium, palladium, and ruthenium, have been utilized to catalyze the synthesis of benzothiazine derivatives.
Rhodium-Catalyzed C–H Activation/Annulation
Rhodium catalysis, particularly through C-H activation, has proven to be an effective strategy for the synthesis of 1,2-benzothiazine derivatives. These reactions typically involve the use of a directing group to guide the metal catalyst to a specific C-H bond for functionalization and subsequent annulation. The sulfoximine (B86345) group has been effectively used as a directing group in these transformations.
A notable application is the rhodium(III)-catalyzed cascade C-H activation/annulation of free NH-sulfoximines with maleimides. This reaction proceeds under mild conditions and without the need for an inert atmosphere, yielding pyrrolidinedione-fused 1,2-benzothiazines in moderate to good yields. Another approach involves the rhodium-catalyzed reaction of S-aryl sulfoximines with iodonium (B1229267) ylides, which leads to the formation of polycyclic 1,2-benzothiazines through C-H and N-H bond functionalization.
| Catalyst Precursor | Coupling Partner | Directing Group | Solvent | Additive | Temperature (°C) | Yield (%) |
| [RhCpCl₂]₂ | Maleimides | Sulfoximine | DCE | AgSbF₆, PivOH | 80 | 55-85 |
| [RhCpCl₂]₂ | Iodonium ylides | Sulfoximine | DCE | AgSbF₆ | 60 | 60-92 |
This table presents representative data compiled from research findings.
Iridium-Catalyzed C–H Activation/Annulation
Iridium catalysts are well-known for their ability to mediate C-H activation processes, including the functionalization of sulfonamides. While direct iridium-catalyzed annulation reactions leading specifically to the 1H-benzo[c] rsc.orgrsc.orgthiazin-4(3H)-one 2,2-dioxide scaffold are not extensively detailed in the available literature, the fundamental steps of iridium-catalyzed C-H activation of primary sulfonamides have been established.
Research has demonstrated the use of [(COD)Ir(NHC)Cl] complexes for the ortho-deuteration of primary sulfonamides under ambient conditions, indicating the feasibility of activating the C-H bonds adjacent to the sulfonamide group. acs.org Furthermore, iridium-catalyzed enantioselective C-H borylation of N-silyl diaryl sulfoximines has been achieved using a chiral bidentate boryl ligand, producing a variety of chiral sulfoximines. researchgate.netnih.gov These studies lay the groundwork for potential future developments in iridium-catalyzed annulation reactions to construct the benzothiazine core. The focus has been more on C-H functionalization for creating labeled compounds or chiral synthons rather than direct heterocycle formation in one step.
Palladium-Catalyzed Cyclization and Oxidative Coupling
Palladium catalysis is a cornerstone of modern organic synthesis, and it has been successfully applied to the synthesis of 1,2-benzothiazine 1,1-dioxides. These methods often involve intramolecular C-H/C-C activation or domino reactions.
A modular approach for the synthesis of various 1,2-benzothiazines has been reported via a palladium-catalyzed intramolecular C-H/C-C activation reaction. nih.govrsc.org This method allows for the construction of bicyclic, tricyclic, and even seven-membered ring-fused 1,2-benzothiazines in good yields. Another efficient method is a domino Stille-like/azacyclization reaction between 2-iodobenzenesulfonamide moieties and allenylstannanes, catalyzed by palladium acetate (B1210297) in the presence of triphenylphosphine. rsc.org This one-pot regioselective synthesis provides a direct route to the 1,2-benzothiazine 1,1-dioxide core.
| Palladium Catalyst | Reactant 1 | Reactant 2 | Ligand | Base | Solvent | Yield (%) |
| Pd(OAc)₂ | 2-Iodobenzenesulfonamide | Allenyltributyltin | PPh₃ | K₂CO₃ | CH₃CN | up to 80 |
| Pd(OAc)₂ | Aryl sulfoximine derivative | - | - | K₂CO₃ | Toluene | 60-85 |
This table presents representative data compiled from research findings.
Metal-Free Synthetic Protocols
The synthesis of benzothiazine derivatives without the use of transition metals is advantageous for creating compounds intended for biological applications, as it avoids potential metal contamination. One notable metal-free approach involves the base-induced rearrangement of 3,4-dihydro-2H-1,2,3-benzothiadiazine 1,1-dioxides. acs.org This reaction, typically mediated by a strong base like potassium tert-butoxide (t-BuOK), proceeds through a ring-opening of the diazine ring, followed by a ring-closing step to form the more stable six-membered thiazine (B8601807) ring of the 1,2-benzothiazine 1,1-dioxide product. acs.org The selectivity of this rearrangement can be controlled by the amount of base used, allowing for the targeted synthesis of the desired benzothiazine scaffold. acs.org
Another metal-free approach involves oxidative cyclization in an environmentally benign medium. For instance, the synthesis of 1,4-benzothiazine derivatives has been achieved through a one-pot reaction between 2-aminothiophenol (B119425) and 1,3-dicarbonyl compounds using polyethylene (B3416737) glycol (PEG-200) as the reaction medium at elevated temperatures. nih.gov This method proceeds via the formation of an imine, which then tautomerizes and undergoes oxidative cyclization to yield the final product. nih.gov
Intramolecular Cyclization Reactions
Intramolecular cyclization is a cornerstone in the synthesis of the 1H-benzo[c] nih.govscilit.comthiazin-4(3H)-one 2,2-dioxide core. This strategy involves the formation of the heterocyclic thiazine ring from a single precursor molecule containing all the necessary atoms. Various methods have been developed, each with its own specific mechanism and applications.
Carbanion-Mediated Sulfonamide Cyclization (CSICr)
Carbanion-Mediated Sulfonamide Intramolecular Cyclization (CSICr) stands out as a versatile and widely used method for constructing the 1H-benzo[c] nih.govscilit.comthiazin-4(3H)-one 2,2-dioxide scaffold. researchgate.net This reaction is a form of Dieckmann condensation applied to sulfonamides. The general protocol involves the intramolecular cyclization of an N-substituted 2-(N-alkylsulfamoyl)benzoate precursor. nih.gov A strong base, most commonly sodium hydride (NaH), is used to deprotonate the carbon atom positioned alpha to the carbonyl group of the ester, generating a carbanion. researchgate.net This carbanion then acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonamide group to close the ring and form the desired heterocyclic system after neutralization. nih.govresearchgate.net
The process typically begins with the N-alkylation of a 2-(methylsulfonamido)benzoate, which is then subjected to the base-mediated cyclization conditions in an aprotic polar solvent such as dimethylformamide (DMF). researchgate.net
Table 1: Examples of 1H-benzo[c] nih.govscilit.comthiazin-4(3H)-one 2,2-dioxide Derivatives Synthesized via CSICr
| Precursor | Base/Solvent | Product | Ref |
|---|---|---|---|
| Methyl 2-(N-ethylmethanesulfonamido)benzoate | NaH / DMF | 1-Ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide | nih.gov |
| Methyl 2-(N-methylmethanesulfonamido)benzoate | NaH / DMF | 1-Methyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide | researchgate.net |
Oxidative Cyclization (OC)
Oxidative cyclization provides another route to benzothiazine systems, although examples often lead to related isomers like 1,4-benzothiazines. The general principle involves the formation of a key C-S or C-N bond through an oxidation process. For example, a redox condensation reaction between 2-aminothiophenol and ketones can be catalyzed by trifluoroacetic acid (TFA) in dimethyl sulfoxide (B87167) (DMSO), which acts as the oxidant, to produce 2-arylbenzothiazine derivatives. nih.gov The mechanism involves the oxidative dimerization of 2-aminothiophenol to a disulfide, which then reacts with the ketone to form an imine intermediate. This is followed by an enamine reaction and electrophilic cyclization to yield the tetrahydrophenothiazine, which subsequently converts to the final benzothiazine product. nih.gov
Intramolecular N-Central Cyclization (INC)
Specific synthetic methodologies termed "Intramolecular N-Central Cyclization (INC)" for the direct synthesis of 1H-benzo[c] nih.govscilit.comthiazin-4(3H)-one 2,2-dioxide were not prominently featured in the surveyed scientific literature. Synthetic strategies are more commonly classified under broader terms such as the aforementioned CSICr or other named cyclization reactions.
Ring-Closing Metathesis (RCM)
Ring-Closing Metathesis (RCM) has emerged as a powerful tool for the synthesis of various heterocyclic compounds, including benzothiazine 1,1-dioxides. scilit.com This reaction utilizes transition-metal catalysts, typically those based on ruthenium (e.g., Grubbs catalysts), to form a double bond within a molecule, thereby closing a ring. nih.gov To synthesize a benzothiazine derivative via RCM, a precursor containing two terminal alkene functionalities at appropriate positions on a sulfonamide backbone is required. The catalyst facilitates the formation of the endocyclic double bond of the thiazine ring, releasing a small volatile alkene, such as ethylene, as a byproduct. nih.gov This methodology is particularly effective for synthesizing unsaturated nitrogen heterocycles and works well with electron-deficient amine precursors like sulfonamides. scilit.comnih.gov
Annulation and Addition Reactions for Scaffold Diversity
To expand the chemical space and explore structure-activity relationships, the core 1H-benzo[c] nih.govscilit.comthiazin-4(3H)-one 2,2-dioxide scaffold can be further functionalized through annulation and addition reactions. These reactions build additional rings onto the existing benzothiazine framework.
A notable example is the three-component reaction of a 1-alkyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide derivative with an aldehyde and an active methylene (B1212753) nitrile (such as malononitrile (B47326) or ethyl cyanoacetate). nuph.edu.uaresearchgate.net This reaction leads to the formation of a pyran ring fused to the benzothiazine core, resulting in complex polycyclic structures like dihydropyrano[3,2-c] nih.govscilit.combenzothiazine 5,5-dioxides. nuph.edu.ua The reaction is typically catalyzed by a base like triethylamine (B128534) and proceeds through a cascade of Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization to form the annulated product. researchgate.net This approach is highly efficient for generating molecular diversity from a common benzothiazine precursor. nuph.edu.ua
Table 2: Synthesis of Pyrano[3,2-c] nih.govscilit.combenzothiazine Derivatives via Three-Component Annulation
| Benzothiazine Reactant | Aldehyde | Active Methylene Nitrile | Product | Ref |
|---|---|---|---|---|
| 1-Ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide | Heterocyclic carbaldehydes | Malononitrile | 2-Amino-4-heteryl-3-cyano-6-ethyl-4,6-dihydropyrano[3,2-c] nih.govscilit.combenzothiazine 5,5-dioxide | nuph.edu.ua |
Carbene Transfer via Sulfonium (B1226848) Ylides
The construction of heterocyclic rings through carbene transfer reactions is a powerful tool in organic synthesis. Sulfonium ylides are effective and stable precursors for the generation of carbene intermediates, often initiated photochemically or through transition-metal catalysis. carroll.eduresearchgate.net This approach avoids the use of potentially hazardous diazo compounds. carroll.edu
While direct synthesis of the 1H-benzo[c] rsc.orgnih.govthiazin-4(3H)-one 2,2-dioxide scaffold via carbene transfer from a sulfonium ylide is not extensively documented, related methodologies highlight the utility of ylides in constructing benzosultams. A notable strategy involves the trapping of active ylides with cyclic N-sulfonyl ketimines. This method facilitates the rapid and efficient one-pot synthesis of benzosultams containing continuous quaternary carbons, achieving moderate to excellent yields at room temperature. rsc.org The general principle involves the generation of a reactive ylide that subsequently attacks the electrophilic carbon of the N-sulfonyl ketimine, leading to cyclization and formation of the benzosultam ring system.
Table 1: Representative Synthesis of Benzosultams via Ylide Trapping
| Starting Materials | Reagents / Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|
| Cyclic N-sulfonyl ketimine, Pyridinium ylide precursor | Base (e.g., Cs2CO3), Room Temperature, Air | Benzosultam with continuous quaternary carbons | Moderate to Excellent | rsc.org |
Dipolar Annulation with Azomethine Ylides
The 1,3-dipolar cycloaddition of azomethine ylides is a highly efficient and stereocontrolled method for synthesizing five-membered N-heterocyclic rings, particularly pyrrolidines. nih.govpsu.edu Azomethine ylides, which are allyl anion-type 1,3-dipoles, are typically generated in situ due to their high reactivity. mdpi.com Common generation methods include the thermal ring-opening of aziridines or the condensation of α-amino acids with aldehydes or ketones. mdpi.commdpi.com
The application of this powerful cycloaddition to form the six-membered 1,2-benzothiazine ring system is less conventional, as it would require a [3+3] annulation or a multi-step sequence involving rearrangement or ring expansion of an initial cycloadduct. The reaction typically involves the [3+2] cycloaddition of the azomethine ylide with an alkene or another dipolarophile to construct a five-membered ring. nih.gov The synthesis of the target benzothiazine scaffold would necessitate a specifically designed dipolarophile or a subsequent ring expansion step, representing a novel extension of traditional azomethine ylide chemistry.
Table 2: General Scheme for Azomethine Ylide [3+2] Cycloaddition
| 1,3-Dipole Precursor | Dipolarophile | Catalyst / Conditions | Primary Product Scaffold | Reference |
|---|---|---|---|---|
| α-Amino acid + Carbonyl compound | Electron-deficient alkene | Thermal or Metal-catalyzed (e.g., Cu(I)) | Pyrrolidine | nih.gov |
| Aziridine | Carbonyl compound | Thermal | Oxazolidine | mdpi.com |
Hydrogenative Ring-Expansion Strategies
Ring-expansion reactions provide an elegant pathway to access larger ring systems from more readily available smaller rings. This strategy has been successfully applied to the synthesis of benzothiazine derivatives from smaller heterocyclic precursors like benzisothiazoles.
One such approach involves the photochemical ring expansion of 1,2-benzisothiazole (B1215175) 1,1-dioxides. Irradiation at 254 nm in a solvent like methanol (B129727) or acetonitrile (B52724) can induce a facile conversion into 1,3-2H-benzothiazine 1,1-dioxides. researchgate.net Another strategy involves treating saccharin (B28170) derivatives with hydrazine, which results in a ring expansion to yield 4-amino-1,2,3-benzothiadiazine 1,1-dioxide derivatives. mdpi.com A visible-light-mediated aza Paternò–Büchi reaction between benzo[d]isothiazole 1,1-dioxides and alkenes, followed by a Lewis acid-catalyzed ring expansion of the resulting azetidine, has also been developed for the synthesis of related benzo[f] rsc.orgnih.govthiazepine 1,1-dioxides. rsc.org These examples demonstrate the versatility of ring expansion in building diverse benzothiazine-related scaffolds, even though a specific "hydrogenative" process for the target molecule is not explicitly detailed.
Synthesis of Dimeric Benzothiazine Scaffolds
Dimeric scaffolds of 1,2-benzothiazines are of interest as potential pharmacophores. nih.govrsc.org A series of these dimers can be synthesized from 1,2-benzothiazine precursors through an oxidative dimerization reaction. rsc.org This transformation is effectively carried out using silver(I) oxide (Ag₂O) as the oxidizing agent. rsc.orgnih.gov
The synthesis begins with appropriately substituted 4-hydroxy-2H-1,2-benzothiazine 1,1-dioxide derivatives. rsc.org Treatment of these precursors with silver oxide under specific conditions promotes the coupling reaction to form the dimeric structures. rsc.orgnih.gov The successful formation of the dimers is confirmed by analytical techniques such as NMR spectroscopy, where the characteristic signal for the hydroxyl proton (typically around 12.04–12.08 ppm) in the precursor is absent in the final product. rsc.orgnih.gov The molecular structures of several resulting dimers have been definitively confirmed by X-ray crystallography. nih.govrsc.org
Table 3: Synthesis of Dimeric 1,2-Benzothiazine 1,1-Dioxide Derivatives
| Precursor Compound | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| 3-Methoxycarbonyl-4-hydroxy-2-methyl-2H-1,2-benzothiazine 1,1-dioxide | Silver(I) oxide | Bis(3-methoxycarbonyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl) | 74% | nih.gov |
Structural Elucidation and Advanced Characterization
Spectroscopic Techniques
Spectroscopic analysis is fundamental to the characterization of the benzothiazinone dioxide scaffold, offering a non-destructive means to probe its molecular features.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable tools for elucidating the carbon-hydrogen framework of 1H-benzo[c] nih.govnih.govthiazin-4(3H)-one 2,2-dioxide derivatives.
In the ¹H NMR spectrum of the parent compound, 4-Oxo-3,4-dihydro-1H-2λ,1-benzothiazine-2,2-dione, the aromatic protons typically appear in the downfield region between δ 7.25 and 7.98 ppm. researchgate.net The methylene (B1212753) protons (C3-H) are observed as a singlet at approximately δ 4.67 ppm. researchgate.net For N-alkylated derivatives, such as the 1-methyl substituted analogue, characteristic signals for the N-CH₃ group appear around δ 3.33 ppm, while the C3-methylene protons are found near δ 4.93 ppm. nih.gov
The ¹³C NMR spectra provide further confirmation of the molecular structure. For a 1-methyl derivative, the N-CH₃ carbon resonates at approximately δ 33.4 ppm, and the methylene carbon (C3) is observed around δ 50.1 ppm. nih.gov The carbons of the aromatic ring appear in the typical range of δ 120-143 ppm. nih.gov Spectral data for related 4-hydroxy-2H-1,2-benzothiazine 1,1-dioxides have also been extensively analyzed to confirm their enolic structure. researchgate.net
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Source |
|---|---|---|---|
| Aromatic-H | 7.25 - 8.36 | 120.1 - 143.0 | nih.govresearchgate.net |
| -CH₂- (C3) | 4.67 - 4.93 | ~50.1 | nih.govresearchgate.net |
| N-CH₃ | ~3.33 | ~33.4 | nih.gov |
IR spectroscopy is used to identify the key functional groups present in the molecule. The most prominent absorption bands for 1H-benzo[c] nih.govnih.govthiazin-4(3H)-one 2,2-dioxide derivatives are associated with the sulfonyl (SO₂) and carbonyl (C=O) groups. The asymmetric and symmetric stretching vibrations of the SO₂ group typically appear as two strong bands in the regions of 1344–1325 cm⁻¹ and 1177–1148 cm⁻¹, respectively. nih.govmdpi.com The stretching vibration of the C4-ketone (C=O) is generally observed in the range of 1709–1665 cm⁻¹. mdpi.com Aromatic and aliphatic C-H stretching vibrations are also visible in the 3100–2923 cm⁻¹ region. nih.gov
| Functional Group | Frequency Range (cm⁻¹) | Source |
|---|---|---|
| C-H (Aromatic/Aliphatic) | 2923 - 3106 | nih.govresearchgate.net |
| C=O (Ketone) | 1665 - 1709 | mdpi.com |
| SO₂ (Asymmetric Stretch) | 1325 - 1344 | nih.govmdpi.com |
| SO₂ (Symmetric Stretch) | 1143 - 1177 | nih.govmdpi.comresearchgate.net |
Mass spectrometry techniques are employed to determine the molecular weight and fragmentation pattern of the title compound and its analogues. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for confirming the elemental composition. beilstein-journals.org The electron impact mass spectra (EI-MS) of related methyl 4-hydroxy-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylates show that the molecular ions initially undergo a characteristic ketene-type fragmentation. semanticscholar.org These analytical techniques are essential for the characterization of newly synthesized derivatives. beilstein-journals.org
X-ray Crystallography for Molecular Structure Determination
Single-crystal X-ray diffraction provides unambiguous proof of structure and offers precise details about bond lengths, bond angles, and the three-dimensional conformation of the molecule in the solid state. Studies on N-alkyl derivatives of 1H-benzo[c] nih.govnih.govthiazin-4(3H)-one 2,2-dioxide reveal important conformational features of the heterocyclic ring.
For instance, the crystal structure of 1-ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide shows a distorted tetrahedral geometry around the sulfur atom, with the heterocyclic thiazine (B8601807) ring adopting a half-chair conformation. iucr.orgnih.gov In contrast, the 1-propyl derivative features a thiazine ring in a sofa conformation. nih.gov The crystal packing is often stabilized by intermolecular C-H···O hydrogen bonds, which can link molecules into dimers or more extended three-dimensional networks. nih.goviucr.orgnih.gov
| Parameter | 1-Ethyl Derivative | 1-Propyl Derivative |
|---|---|---|
| Formula | C₁₀H₁₁NO₃S | C₁₁H₁₃NO₃S |
| Crystal System | Triclinic | Triclinic |
| Space Group | P-1 | P-1 |
| a (Å) | 7.0272 (3) | 7.9448 (2) |
| b (Å) | 8.0448 (4) | 8.0701 (3) |
| c (Å) | 9.5880 (4) | 9.6267 (2) |
| α (°) | 99.124 (3) | 87.468 (2) |
| β (°) | 95.075 (3) | 84.097 (2) |
| γ (°) | 104.092 (3) | 64.453 (1) |
| Ring Conformation | Half-Chair | Sofa |
| Source | iucr.orgnih.gov | nih.gov |
Analysis of Tautomeric Forms and Relative Energies
The 1H-benzo[c] nih.govnih.govthiazin-4(3H)-one 2,2-dioxide scaffold possesses the potential for tautomerism. Specifically, a keto-enol equilibrium can exist involving the C4-carbonyl group and an adjacent proton. Spectroscopic studies on the closely related 4-hydroxy-2H-1,2-benzothiazine 1,1-dioxides, which represent the enol form, have been conducted. researchgate.net Analysis of their ¹³C NMR spectra provides data that strongly support the stability of the enolic structure in these specific derivatives. researchgate.net While the parent compound is typically represented in its keto form, the potential for equilibrium with its enol tautomer, 4-hydroxy-1H-benzo[c] nih.govnih.govthiazine 2,2-dioxide, is an important chemical consideration, influenced by factors such as substitution and solvent.
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has been employed to investigate the structural and electronic properties of benzothiazine derivatives. These calculations provide insights into the optimized geometry, vibrational frequencies, and other quantum chemical parameters. For instance, studies on related benzothiazinone structures have utilized DFT with the B3LYP functional and various basis sets to compare theoretically optimized structures with experimentally determined ones from X-ray crystallography mdpi.com. Such comparisons often show a good correlation, validating the computational models used. DFT calculations are also foundational for further analyses, including Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) studies.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)
Frontier Molecular Orbital (FMO) analysis is critical for understanding the chemical reactivity and kinetic stability of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's stability; a larger gap suggests higher stability and lower reactivity.
In a study on dimeric 1,2-benzothiazine 1,1-dioxide scaffolds, FMO analysis was conducted to understand their optoelectronic properties, kinetic stability, and chemical hardness. The HOMO-LUMO energy gap was found to be a significant parameter, with a higher energy gap indicating a harder, more stable, and less polarizable compound ufv.br. While specific HOMO-LUMO energy values for the parent compound 1H-benzo[c] ufv.brnih.govthiazin-4(3H)-one 2,2-dioxide are not detailed in the provided search results, the principles of FMO analysis are broadly applied to its derivatives to predict their reactivity.
Molecular Electrostatic Potential (MEP) Analysis
Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. MEP maps use a color scale to represent the electrostatic potential on the electron density surface.
In studies of benzothiazine derivatives, MEP analysis helps to identify the regions of positive and negative electrostatic potential. Typically, red-colored regions indicate negative potential and are susceptible to electrophilic attack, while blue-colored regions represent positive potential, indicating sites for nucleophilic attack. Green areas denote neutral potential. For example, in a study of dimeric 1,2-benzothiazine 1,1-dioxides, MEP analysis was used to illustrate the electrostatic potential and relate it to the physicochemical properties of the compounds ufv.br.
Hirshfeld Surface Analysis and Intermolecular Interactions
Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in crystal structures. By mapping properties like d_norm (normalized contact distance) onto the Hirshfeld surface, one can identify and analyze different types of close contacts between molecules.
A detailed Hirshfeld surface analysis was performed on a derivative, 2-Amino-4-(4-chloro-1-ethyl-2,2-dioxo-1H-benzo[c] ufv.brnih.govthiazin-3-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. This study provided a quantitative breakdown of the intermolecular interactions contributing to the crystal packing nih.gov. The primary interactions were found to be H···H, O···H/H···O, and N···H/H···N contacts.
| Interaction Type | Contribution (%) |
|---|---|
| H···H | 44.7 |
| O···H/H···O | 21.8 |
| N···H/H···N | 11.9 |
| C···H/H···C | 9.5 |
| Cl···H/H···Cl | 7.2 |
These results highlight the importance of hydrogen bonding and van der Waals forces in the solid-state structure of this class of compounds.
Molecular Docking Simulations for Ligand-Target Binding
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand might bind to a biological target.
Derivatives of the benzothiazine scaffold have been the subject of molecular docking studies to explore their potential as therapeutic agents. For example, phenylpiperazine derivatives of 1,2-benzothiazine were docked into the DNA-Topo II complex and the minor groove of DNA to investigate their anticancer potential rsc.org. These studies revealed that the compounds could form stable complexes with negative energy scoring functions, indicating favorable binding. Similarly, other 2,1-benzothiazine derivatives have been investigated as potential monoamine oxidase (MAO) inhibitors through molecular docking to understand their interactions with the enzyme's active site rsc.org.
Molecular Dynamics Simulations for Binding Stability
Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing detailed information on the dynamics and stability of ligand-protein complexes. While molecular docking provides a static picture of the binding pose, MD simulations can assess the stability of this pose in a more dynamic, solvated environment.
Currently, there is limited specific information available from the provided search results on molecular dynamics simulations performed on 1H-benzo[c] ufv.brnih.govthiazin-4(3H)-one 2,2-dioxide or its direct derivatives to assess binding stability. This remains an area for future computational investigation for this particular scaffold.
Quantum Chemical Calculations for Geometric Properties and Stability
Quantum chemical calculations, often in conjunction with single-crystal X-ray diffraction, are used to determine the precise geometric properties of molecules, such as bond lengths, bond angles, and conformational details. These parameters are fundamental to understanding a molecule's stability and reactivity.
Studies on N-alkyl derivatives of 2,1-benzothiazin-4(3H)-one 2,2-dioxide have provided detailed insights into the geometry of the benzothiazine ring system. For instance, in 1-ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide, the heterocyclic thiazine (B8601807) ring adopts a half-chair conformation. The geometry around the sulfur atom is a distorted tetrahedron mdpi.comnih.gov. The displacement of the sulfur atom from the mean plane of the rest of the ring is a key feature of its conformation.
| Parameter | Value |
|---|---|
| Thiazine Ring Conformation | Half-chair |
| Dihedral angle (N-ethyl and sulfonyl groups) | 46.66 (5)° |
| Displacement of S1 from C1-C8/N1 plane | 0.783 (2) Å |
Chemical Reactivity and Mechanistic Investigations
Reaction Pathways and Intermediates
The benzothiazinone dioxide core can undergo a variety of transformations, including multicomponent reactions and base-induced rearrangements, proceeding through distinct intermediates.
One notable reaction pathway is the three-component interaction of N-alkylated benzothiazinone dioxides, such as 1-ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide, with active methylene (B1212753) nitriles and various aldehydes. researchgate.netnuph.edu.ua This reaction provides an efficient route to synthesize condensed heterocyclic systems like pyrano[3,2-c] acs.orgmdpi.combenzothiazine dioxides. The pathway is initiated by a Knoevenagel condensation between the aldehyde and the active methylene nitrile. This is followed by a Michael addition of the benzothiazinone enolate to the resulting electron-deficient alkene. The final step is an intramolecular cyclization with the elimination of a small molecule to afford the fused pyran ring. A key intermediate proposed in this pathway is a triethylammonium (B8662869) salt of a bis-adduct, formed from the reaction of two molecules of the benzothiazinone with one molecule of the aldehyde. researchgate.netnuph.edu.ua
Another significant reaction pathway involves the base-induced rearrangement of related heterocyclic systems to form the benzothiazine dioxide ring. For instance, 3,4-dihydro-2H-1,2,3-benzothiadiazine 1,1-dioxides can undergo a rearrangement that involves ring opening at the N-N bond, followed by a ring closure to form a new C-N bond, yielding 1,2-benzothiazine 1,1-dioxides. acs.org This transformation proceeds through anionic intermediates. Depending on the amount of base used, the reaction can be selectively tuned to produce different products via mono- or dianionic key intermediates. acs.org An enamide intermediate is also implicated during the workup phase of the reaction when a large excess of base is employed. acs.org
Furthermore, the introduction of functional groups onto the benzothiazine ring opens up additional reaction pathways. For example, N-alkyl-4-chloro-1H-benzo[c] acs.orgmdpi.comthiazine-3-carbaldehyde-2,2-dioxides, synthesized via a Vilsmeier-Haack reaction, act as versatile electrophiles. researchgate.net The two electrophilic centers, the C4 carbon attached to the chlorine and the C3 carbaldehyde group, can react with various nucleophiles. Reactions with hydroxylamine, phenylhydrazine, and ethane-1,2-diol lead to the formation of the corresponding oxime, hydrazone, and acs.orgnih.gov-dioxolane derivatives, respectively, demonstrating a pathway for further functionalization. researchgate.net
Mechanistic Studies of Specific Reactions
Mechanistic investigations have provided deeper insights into the transformations of the benzothiazinone dioxide framework.
The mechanism of the three-component reaction leading to pyranobenzothiazines has been studied, revealing a competitive process. researchgate.netnuph.edu.ua It was proposed that the formation of a stable triethylammonium salt of a bis-adduct is a competing reaction pathway. This understanding allowed for the modification of the reaction mechanism to include the formation of these salts as a crucial stage, which can be isolated or can proceed to the final pyran product. This modified mechanism helps to explain the product distribution and allows for the selective synthesis of the desired 2-amino-4H-pyranes by carefully controlling the reaction conditions. researchgate.netnuph.edu.ua
Detailed mechanistic studies, including Density Functional Theory (DFT) calculations and NMR analysis, have been conducted on the base-induced rearrangement of 3,4-dihydro-2H-1,2,3-benzothiadiazine 1,1-dioxides to 1,2-benzothiazine 1,1-dioxides. acs.org These studies elucidated the role of the quantity of base in directing the reaction pathway. With two equivalents of base, a monoanionic intermediate is formed, leading to a acs.orgmdpi.com-Wittig type rearrangement. In contrast, with six equivalents of base, a dianionic key intermediate is generated, which favors a acs.orgnih.gov-Wittig rearrangement to yield the benzothiazine dioxide product. acs.org The proposed mechanism involving the formation of an anionic intermediate (VI⁻) was further supported by a deuterium (B1214612) quenching experiment. When the reaction was quenched with D₂O instead of H₂O, the corresponding deuterated benzothiazine dioxide was obtained in high yield and with a high deuterium incorporation ratio at the C4 position, consistent with the proposed mechanistic pathway. acs.org
Influence of Substituents on Reactivity
The reactivity of the benzothiazinone dioxide ring system is highly sensitive to the nature of the substituents on both the aromatic ring and the heterocyclic portion.
In the three-component reaction of 1-ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide, the choice of the active methylene nitrile component significantly influences the reaction's selectivity. researchgate.netnuph.edu.ua When malononitrile (B47326) is used, the reaction proceeds selectively to yield 2-amino-4-heteryl-3-cyano-6-ethyl-4,6-dihydropyrano[3,2-c] acs.orgmdpi.combenzothiazine 5,5-dioxides, regardless of the aldehyde used. However, when ethyl cyanoacetate (B8463686) is used as the nitrile component, the reaction loses its selectivity. The product formed then becomes dependent on the specific heterylcarbaldehyde used, leading to a mixture of products or different product types altogether. researchgate.netnuph.edu.ua
The influence of substituents is also critical in the base-induced rearrangement reactions. The presence of an acyl moiety at the N3 position of the starting 3,4-dihydro-2H-1,2,3-benzothiadiazine 1,1-dioxide is crucial for stabilizing the key dianionic intermediate. acs.org This stabilization is achieved through the delocalization of the negative charge across the C=C—N—C=O conjugated system, which facilitates the rearrangement to the benzothiazine dioxide product. acs.org
The substitution on the nitrogen atom of the thiazine (B8601807) ring also affects the conformation of the ring itself. X-ray crystallographic studies have shown that the heterocyclic ring can adopt different conformations, such as a half-chair or a sofa conformation, depending on the N-substituent (e.g., methyl, ethyl, or propyl). nih.govnih.govnih.gov These conformational changes can, in turn, influence the molecule's reactivity and its interaction with biological targets.
Table 1: Influence of Active Methylene Nitrile on Three-Component Reaction Products Reactants: 1-ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide, various heterylcarbaldehydes, and an active methylene nitrile.
| Active Methylene Nitrile | Heterocyclic Aldehyde | Product Type | Selectivity | Reference |
| Malononitrile | Various | 2-amino-4-heteryl-3-cyano-pyranobenzothiazine | High | researchgate.net, nuph.edu.ua |
| Ethyl Cyanoacetate | Pyridine-3-carbaldehyde | 2-amino-3-alkoxycarbonyl-4-heteryl-4H-pyrane | Low (Product dependent) | researchgate.net, nuph.edu.ua |
| Ethyl Cyanoacetate | Thiophene-2-carbaldehyde | Triethylammonium salt of bis-adduct | Low (Product dependent) | researchgate.net, nuph.edu.ua |
| Ethyl Cyanoacetate | Indole-3-carbaldehyde | Ethyl 2-cyano-3-(1H-indol-3-yl)acrylate | Low (Product dependent) | researchgate.net, nuph.edu.ua |
Structure Activity Relationship Sar at the Molecular Level
Correlation of Structural Features with Molecular Target Interactions
The 1H-benzo[c] nih.govjpp.krakow.plthiazin-4(3H)-one 2,2-dioxide core, a type of cyclic sulfonamide or sultam, possesses a distinct three-dimensional structure that governs its ability to interact with enzyme active sites. Crystallographic studies reveal that the heterocyclic thiazine (B8601807) ring typically adopts a non-planar conformation, such as a half-chair or sofa conformation. nih.govresearchgate.net This puckered nature, combined with the distorted tetrahedral geometry around the sulfur atom, is crucial for orienting substituents in precise spatial arrangements for optimal target engagement. nih.gov
A key aspect of this scaffold is its bioisosteric relationship with other known pharmacophores. For instance, it is considered a bioisostere of the 2H-1,2-benzothiazine 1,1-dioxide core, which is the foundational structure for the "oxicam" class of non-steroidal anti-inflammatory drugs (NSAIDs). This relationship suggests that derivatives of 1H-benzo[c] nih.govjpp.krakow.plthiazin-4(3H)-one 2,2-dioxide may interact with cyclooxygenase (COX) enzymes, a primary target for NSAIDs.
Molecular docking and in vitro studies have identified several key enzyme targets for this class of compounds:
Monoamine Oxidases (MAO-A and MAO-B): These enzymes are critical in the metabolism of neurotransmitters. Derivatives of the benzothiazine scaffold have been shown to be potent inhibitors of both MAO-A and MAO-B. rsc.org Docking studies indicate that these compounds interact with the active site of the enzyme, positioning them as promising agents for neurological disorders. rsc.org
Aldose Reductase: This enzyme is implicated in diabetic complications. Studies on 1,2-benzothiazine 1,1-dioxide derivatives have shown that specific structural modifications lead to significant inhibitory activity against aldose reductase. mdpi.com Molecular docking simulations have been used to elucidate the binding modes of these compounds within the enzyme's active site. mdpi.com
Cholinesterases (AChE and BChE): Dimeric scaffolds of 1,2-benzothiazine have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. nih.gov Computational studies, including Density Functional Theory (DFT) and Hirshfeld Surface Analysis, have been employed to understand the molecular interactions and charge distributions that contribute to their inhibitory potential. nih.gov
Investigation of Binding Affinity and Selectivity towards Enzymes
The affinity and selectivity of 1H-benzo[c] nih.govjpp.krakow.plthiazin-4(3H)-one 2,2-dioxide derivatives are highly dependent on the nature and position of their substituents. Quantitative analysis, such as the determination of the half-maximal inhibitory concentration (IC₅₀), has been crucial in establishing these relationships.
For instance, two series of 2,1-benzothiazine-heteroaryl ethylidene derivatives have been synthesized and evaluated for their inhibitory potential against monoamine oxidases. rsc.orgnih.gov The results highlight how subtle changes in the appended heteroaryl ring can significantly influence both potency and selectivity. One of the most potent compounds against MAO-A was found to be 4-((1-(3-chlorothiophen-2-yl)ethylidene)hydrazono)-1-methyl-3,4-dihydro-1H-benzo[c] nih.govjpp.krakow.plthiazine 2,2-dioxide, with an IC₅₀ value of 1.04 ± 0.01 μM. rsc.org In contrast, the most potent derivative against MAO-B was 4-((1-(5-bromothiophen-2-yl)ethylidene)hydrazono)-1-methyl-3,4-dihydro-1H-benzo[c] nih.govjpp.krakow.plthiazine 2,2-dioxide, with an IC₅₀ value of 1.03 ± 0.17 μM. rsc.org
| Compound | Substituent Group | MAO-A IC₅₀ (μM) | MAO-B IC₅₀ (μM) |
|---|---|---|---|
| 7a | (2-Chloroquinolin-3-yl)methylene | 1.11 ± 0.12 | 1.33 ± 0.10 |
| 9e | 1-(3-Chlorothiophen-2-yl)ethylidene | 1.04 ± 0.01 | 1.24 ± 0.14 |
| 9f | 1-(3-Bromothiophen-2-yl)ethylidene | 1.14 ± 0.10 | 1.22 ± 0.09 |
| 9h | 1-(5-Bromothiophen-2-yl)ethylidene | 1.09 ± 0.08 | 1.03 ± 0.17 |
Similarly, in the context of aldose reductase inhibition, derivatives of 1,2-benzothiazine 1,1-dioxide bearing a double halogenated benzene (B151609) ring showed the most promising inhibition capacity. mdpi.com This indicates a strong correlation between halogen substitution and binding affinity for this particular enzyme.
Analysis of Allosteric Binding Modes
The majority of research into the enzyme inhibition of 1H-benzo[c] nih.govjpp.krakow.plthiazin-4(3H)-one 2,2-dioxide derivatives has focused on competitive interactions within the enzyme's active (orthosteric) site. However, the broader class of benzothiadiazines, which are structurally related, are well-known positive allosteric modulators (PAMs) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. nih.govjpp.krakow.pl Allosteric modulators bind to a site topographically distinct from the agonist-binding site, altering the receptor's response to the endogenous ligand. wikipedia.org
Studies comparing 1,2,4-benzothiadiazine 1,1-dioxides (BTDs) with 1,2-benzothiazine 1,1-dioxides (the core class of the title compound) have explored their potential as AMPA receptor PAMs. nih.gov These investigations revealed that while certain 1,4-benzothiazine 1,1-dioxides were promising, the tested 1,2-benzothiazine 1,1-dioxide derivatives did not exhibit significant potentiation of AMPA receptors. nih.gov The research did, however, underscore the importance of specific structural elements, such as the N–H group at the 2-position of BTDs, for establishing favorable interactions at the AMPAR allosteric binding site. nih.gov While direct evidence of allosteric modulation by 1H-benzo[c] nih.govjpp.krakow.plthiazin-4(3H)-one 2,2-dioxide itself is not prominent in the current literature, the study of related scaffolds suggests that the potential for allosteric binding exists and warrants further investigation.
Role of Specific Functional Groups and Substituents in Molecular Recognition
The specific functional groups and substituents attached to the 1H-benzo[c] nih.govjpp.krakow.plthiazin-4(3H)-one 2,2-dioxide core are the primary determinants of its biological activity and selectivity.
Substituents on the Benzene Ring: Modifications to the fused benzene ring can significantly impact binding affinity. In the pursuit of aldose reductase inhibitors, double halogenation of the benzene ring was found to produce the most promising activity. mdpi.com For dimeric 1,2-benzothiazine scaffolds targeting cholinesterases, a 3-chloro-benzyl substituent at the nitrogen position resulted in the highest inhibition against both AChE and BChE, demonstrating the potent effect of halogenated aryl groups. nih.gov
Substituents at the C4 Position: The C4 position is a key site for introducing diversity and tuning activity. The development of potent MAO inhibitors involved converting the C4-keto group into a hydrazone, which was then condensed with various heteroaryl aldehydes or ketones. rsc.orgnih.gov The resulting large, planar heteroaromatic systems (e.g., chloroquinoline, bromo- and chlorothiophene) are critical for molecular recognition within the MAO active site. rsc.org
Side Chains and Ring Modifications: For aldose reductase inhibitors derived from 1,2-benzothiazine 1,1-dioxide, the presence of a saturated carboxylic acid side chain led to a higher binding affinity compared to an unsaturated one. mdpi.com This suggests that the flexibility and electronic nature of the side chain are crucial for optimal interaction with the enzyme.
Applications in Chemical Biology and Advanced Materials
Development of Chemical Probes for Biological Systems
The 1H-benzo[c] researchgate.netnih.govthiazin-4(3H)-one 2,2-dioxide scaffold is instrumental in the design of chemical probes for studying biological systems. Derivatives of this compound have been developed to detect and quantify specific post-translational modifications of proteins, particularly those involving cysteine residues. These modifications are crucial in signaling pathways, redox homeostasis, and enzyme regulation.
One notable application is in the identification of S-sulfenylation, a reversible oxidative modification of cysteine thiols. A derivative, 1-(pent-4-yn-1-yl)-1H-benzo[c] researchgate.netnih.govthiazin-4(3H)-one 2,2-dioxide (BTD), has been engineered as a highly reactive probe. This BTD-based probe demonstrated superior reactivity compared to previously used agents, enabling a more comprehensive identification of proteins susceptible to S-sulfenylation. researchgate.netnih.gov Its application led to the identification of 1,394 S-sulfenylated proteins, a significant expansion of the known sulfenome, which previously contained around 200 proteins. researchgate.netnih.gov
A sophisticated method known as isotopic tagging of oxidized and reduced cysteines (iTORC) utilizes isotopically distinct benzothiazine and halogenated benzothiazine probes to differentiate and quantify various oxidation states of cysteine residues within cells. researchgate.net This technique allows for the sequential alkylation of sulfenic acids, free thiols, and, following a reduction step, cysteines involved in disulfides or other reducible states. researchgate.net
The iTORC method capitalizes on the high reactivity of these probes. For instance, an iodinated benzothiazine probe was found to react with the cysteine of glutathione (B108866) with a calculated rate constant of 2 × 10⁵ M⁻¹s⁻¹, a rate that is 10-20 times faster than the commonly used reagent N-ethylmaleimide. researchgate.net This rapid and specific reactivity enables the completion of all three labeling steps (for sulfenic acids, free thiols, and disulfides) within two hours. researchgate.net The utility of the iTORC method was successfully demonstrated in a mouse hepatocyte lysate, where it reliably identified the expected oxidation status of known sulfenylated and disulfide-bonded proteins, such as elongation factor 1-α1 and mouse serum albumin. researchgate.net
| Probe Type | Methodology | Target Modification | Key Finding |
|---|---|---|---|
| Isotopically Distinct Benzothiazine Probes | iTORC | Sulfenic acids, free thiols, disulfides | Enables sequential labeling and quantification of different cysteine redox states. researchgate.net |
| Iodinated Benzothiazine Probe | iTORC | Cysteine thiols | Exhibits a high reaction rate constant (2 × 10⁵ M⁻¹s⁻¹), significantly faster than standard reagents. researchgate.net |
| 1-(pent-4-yn-1-yl)-1H-benzo[c] researchgate.netnih.govthiazin-4(3H)-one 2,2-dioxide (BTD) | Proteomic Analysis | S-sulfenylation (Cys-SOH) | Showed enhanced reactivity, leading to the identification of over 1,300 S-sulfenylated proteins. researchgate.netnih.gov |
Role as Versatile Molecular Scaffolds in Synthetic Chemistry
The 1H-benzo[c] researchgate.netnih.govthiazin-4(3H)-one 2,2-dioxide core is a versatile molecular scaffold in synthetic chemistry, primarily due to its robust bicyclic structure that allows for extensive functionalization. nih.gov The presence of the benzene (B151609) ring and the reactive sites on the thiazine (B8601807) moiety makes it an ideal starting point for building complex molecules with potential therapeutic applications. nih.govnih.gov
Various synthetic strategies have been developed to construct and modify this scaffold. One powerful method is the Carbanion-mediated Sulfonate (or Sulfonamide) Intermolecular Coupling and Intramolecular Cyclization (CSIC) reaction, which has proven to be a useful and versatile approach for creating sultam-containing structures. nih.gov The adaptability of the scaffold is demonstrated by the synthesis of numerous derivatives, where substitutions at the nitrogen atom or other positions on the heterocyclic ring lead to compounds with distinct structural and, potentially, biological properties. nih.gov This synthetic accessibility has cemented the benzothiazine dioxide framework as an important class of heterocyclic cores for further development in medicinal and organic chemistry. nih.govnih.gov
| Derivative | Synthetic Note | Significance |
|---|---|---|
| 1-Ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide | Synthesized via cyclization of methyl 2-(N-ethylmethanesulfonamido)benzoate. | Demonstrates the scaffold's utility for N-alkylation; crystal structure shows a half-chair conformation. nih.gov |
| 1-Propyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide | Synthesized and characterized by X-ray crystallography. | Structural analysis revealed a sofa conformation and a three-dimensional network formed by weak C—H···O hydrogen bonds. |
| N-alkyl-4-chloro-1H-benzo[c] researchgate.netnih.govthiazine-3-carbaldehyde-2,2-dioxides | Prepared via the Vilsmeier-Haack reaction on N-alkylated benzosultams. | Introduces a reactive β-chloroaldehyde functional group, enabling further derivatization into novel compounds. |
Exploration in Non-Traditional Material Science Contexts
While the primary focus of research on 1H-benzo[c] researchgate.netnih.govthiazin-4(3H)-one 2,2-dioxide has been in biomedicinal applications, its underlying benzothiadiazine-1,1-dioxide core is an emerging scaffold in the field of advanced materials. The electronic properties inherent to this heterocyclic system make it a candidate for developing novel organic functional materials.
A significant advancement is the incorporation of the benzothiadiazine-1,1-dioxide moiety as an acceptor unit in a hybrid organic molecule designed for Organic Light-Emitting Diodes (OLEDs). researchgate.net A thermally activated delayed fluorescence (TADF) emitter was synthesized by linking it with a phenothiazine (B1677639) donor, creating a molecule with good thermal stability (glass transition temperature of 188 °C) and a small energy gap (0.08 eV) between its singlet and triplet excited states, which is crucial for efficient TADF. researchgate.net This material exhibited yellow electroluminescence, achieving an external quantum efficiency of 4.2% in an OLED device. researchgate.net
Theoretical studies using Density Functional Theory (DFT) have further elucidated the potential of these scaffolds by investigating their electronic and optical properties. These calculations help in understanding the intramolecular charge transfer (ICT) characteristics based on the distribution of the highest occupied molecular orbitals (HOMO) and lowest unoccupied molecular orbitals (LUMO), which is fundamental for designing materials for organic electronics. Furthermore, detailed crystal structure analyses of various derivatives provide critical insights into their solid-state packing and intermolecular interactions, which are essential for controlling the properties of solid-state devices.
| Area of Exploration | Derivative/Core Structure | Key Finding/Property |
|---|---|---|
| Organic Light-Emitting Diodes (OLEDs) | Phenothiazine-benzothiadiazine-1,1-dioxide hybrid | Functions as a thermally activated delayed fluorescence (TADF) emitter with high thermal stability. researchgate.net |
| Theoretical Materials Chemistry | Benzothiazine derivatives | DFT studies reveal intramolecular charge transfer (ICT) properties based on HOMO-LUMO distributions. |
| Solid-State Characterization | N-alkylated derivatives | Crystal structure analysis shows specific conformations (sofa, half-chair) and intermolecular hydrogen bonding networks. |
Future Research Directions and Perspectives
Emerging Synthetic Methodologies for Novel Derivatives
The development of new synthetic methods is crucial for creating novel derivatives of 1H-benzo[c] ufv.brnih.govthiazin-4(3H)-one 2,2-dioxide with improved properties. One promising approach is the Carbanion-mediated Sulfonamide Intramolecular Cyclization (CSIC) reaction, which has proven to be a versatile tool for synthesizing various benzo- and heterofused derivatives. researchgate.net This method allows for the efficient preparation of endocyclic keto sulfoximines and can be scaled up without a decrease in yield. researchgate.net
Researchers are also exploring one-pot cyclization reactions and microwave-assisted synthesis to shorten reaction times and increase yields. mdpi.comnih.gov For example, a microwave-assisted method was successfully used to prepare intermediate compounds in the synthesis of new tricyclic 1,2-thiazine derivatives, significantly reducing the reaction time from 10 hours to just 3 minutes. mdpi.com Another innovative approach involves a visible-light-mediated aza Paternò–Büchi reaction to create benzo[f] ufv.brnih.govthiazepine 1,1-dioxides from benzo[d]isothiazole 1,1-dioxides and alkenes. rsc.org
Furthermore, base-induced rearrangement reactions of related dihydro-benzothiadiazine 1,1-dioxides can be selectively tuned by altering the amount of base used, providing access to new and pharmacologically interesting ring systems with high yields. acs.org These emerging methodologies pave the way for the creation of diverse libraries of benzothiazine derivatives for further investigation.
Advanced Computational Modeling for Predictive Research
Advanced computational modeling has become an indispensable tool for accelerating research into 1H-benzo[c] ufv.brnih.govthiazin-4(3H)-one 2,2-dioxide and its derivatives. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics (MD) simulations are being employed to predict the biological activity and pharmacokinetic properties of these compounds. ufv.brnih.govplos.org
For instance, computational studies have been used to investigate benzothiazinone-pepirazine derivatives as potential anti-mycobacterium tuberculosis agents. ufv.br In these studies, Density Functional Theory (DFT) was used to optimize the compound structures, and Genetic Function Approximation (GFA) was employed to build QSAR models. ufv.br These models help in identifying the key structural features responsible for the compounds' activity. ufv.br
Molecular docking studies have been instrumental in understanding the binding interactions between benzothiazinone derivatives and their biological targets, such as the decaprenylphosphoryl-D-ribose oxidase (DprE1) enzyme in Mycobacterium tuberculosis. nih.gov Covalent docking approaches have been used to screen large virtual libraries of benzothiazinone analogs to identify those with the highest binding affinities. nih.govplos.org Promising candidates from these screenings are then subjected to molecular dynamics simulations to assess their stability and binding energies over time. nih.govplos.org
| Compound | Docking Score (kcal/mol) | Binding Energy (ΔGbinding, kcal/mol) | Average RMSD (nm) |
|---|---|---|---|
| PBTZ169 (Reference) | Not specified | -49.8 | 0.63 |
| PubChem-155-924-621 | < -9.0 | -77.2 | 0.23 |
| PubChem-127-032-794 | < -9.0 | -74.3 | 0.32 |
| PubChem-155-923-972 | < -9.0 | -65.4 | 0.23 |
These computational methods not only provide valuable insights into the mechanism of action but also guide the rational design of new derivatives with enhanced potency and better pharmacokinetic profiles. nih.govplos.org
Exploration of Underexplored Molecular Interactions and Biological Targets
While the primary biological target for many benzothiazinone derivatives is the DprE1 enzyme in Mycobacterium tuberculosis, future research is aimed at exploring other potential molecular interactions and biological targets. researchgate.netnih.govdoaj.org The benzothiazine scaffold is known to exhibit a wide range of biological activities, including anti-inflammatory, central nervous system (CNS) depressant, anticancer, and antimicrobial effects, suggesting that it may interact with multiple biological targets. researchgate.netnih.govnih.gov
For example, derivatives of 1,2-benzothiazine have shown promise as anti-inflammatory agents, a property attributed to compounds like piroxicam (B610120) and meloxicam. researchgate.netnih.gov Other studies have reported on nitrogen derivatives of benzothiazine with anticonvulsant and sedative properties, indicating potential interactions with targets in the central nervous system. nih.gov
The synthesis of hybrid molecules that combine the benzothiazine scaffold with other pharmacologically active moieties is a promising strategy for exploring new biological targets. For instance, a series of 2-(4-hydroxy-1,1-dioxido-2H-1,2-benzothiazin-3-yl)quinazolin-4(3H)-ones were synthesized and showed marked activity against Bacillus subtilis. researchgate.netnih.gov Additionally, in silico studies on newly synthesized spirocyclic and S-heteroaryl substituted 1,2-thiazine 1-oxides have indicated good binding affinity to CLK4 and MAO B, which are receptors associated with cancer and neurodegenerative diseases. researchgate.net
| Biological Activity | Specific Derivative/Class | Reference |
|---|---|---|
| Anti-inflammatory | 3-Carboxamides of 2-alkyl-4-hydroxy-2H-1,2-benzothiazine-1,1-dioxides | nih.gov |
| Anticonvulsant/Sedative | Nitrogen derivatives of 1H-2,3-benzothiazin-4(3H)-one 2,2-dioxide | nih.gov |
| Antimicrobial (Bacillus subtilis) | 2-(4-Hydroxy-1,1-dioxido-2H-1,2-benzothiazin-3-yl)quinazolin-4(3H)-ones | researchgate.netnih.gov |
| Anticancer (in silico) | Spirocyclic and S-heteroaryl substituted 1,2-thiazine 1-oxides | researchgate.net |
| Neurodegenerative (in silico) | Spirocyclic and S-heteroaryl substituted 1,2-thiazine 1-oxides | researchgate.net |
Q & A
Q. What are common synthetic routes for preparing 1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide derivatives?
Methodological Answer: Derivatives are typically synthesized via condensation reactions between 1-methyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide and amines or hydrazine derivatives. A standard protocol involves:
- Reacting the parent compound with triethyl orthoformate (0.10–0.615 mmol) and amines (e.g., benzylamine, 3-picolylamine) in ethanol at 130°C for 2–8 hours .
- Purification via silica gel column chromatography (eluent: n-hexane/ethyl acetate) to isolate products, with yields ranging from 17% to 37% depending on substituent reactivity .
- Hydrazine derivatives require refluxing with hydrazine monohydrate in ethanol for 8 hours, followed by neutralization with HCl and recrystallization .
Q. How is the purity and structural integrity of synthesized derivatives validated?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- 1H NMR (500 MHz, DMSO-d6 or CDCl3) identifies substituent integration and coupling patterns (e.g., δ 9.02 ppm for quinoline protons) .
- 13C NMR (150 MHz, CDCl3) confirms carbonyl (δ 181.07 ppm) and aromatic carbon environments .
- Thin-Layer Chromatography (TLC): Monitors reaction progress using n-hexane/ethyl acetate (7:3) as the mobile phase .
- High-Performance Liquid Chromatography (HPLC): Optional for quantifying purity in biologically active derivatives .
Advanced Research Questions
Q. What computational strategies are employed to analyze interactions between derivatives and biological targets?
Methodological Answer:
- Molecular Docking: Simulations using platforms like AutoDock Vina predict binding affinities to enzyme active sites (e.g., MAO-A/B inhibition) .
- Per-Residue Energy Decomposition: Tools like MM-GBSA quantify contributions of residues (e.g., SER90, PHE281) to ligand binding .
- Density Functional Theory (DFT): Optimizes molecular geometry and calculates frontier molecular orbitals (HOMO/LUMO) to assess reactivity .
Q. How is X-ray crystallography applied to resolve the crystal structure of halogenated derivatives?
Methodological Answer:
- Data Collection: Single-crystal X-ray diffraction (296 K, Mo-Kα radiation) with SHELX programs (SHELXS97/SHELXL97) .
- Structural Refinement:
- Envelope-shaped thiazine rings are analyzed using puckering parameters (Cremer & Pople method) .
- Hydrogen-bonding motifs (e.g., O···Br interactions at 2.987 Å) and intermolecular distances are validated .
- Validation Metrics: R-factor (≤0.082) and data-to-parameter ratio (≥14.9) ensure reliability .
Q. What role does this compound play in studying redox homeostasis in plant systems?
Methodological Answer:
- S-Sulfenylation Probes: Derivatives like 1-(pent-4-yn-1-yl)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide (BTD) label sulfenylated cysteines in redox-sensitive proteins .
- Workflow:
Incubate plant tissues with BTD for covalent modification of sulfenic acid (-SOH) groups.
Enrich labeled proteins via click chemistry (biotin-azide/streptavidin beads).
Identify targets via LC-MS/MS (e.g., Arabidopsis sulfenome mapping) .
Q. How are contradictory crystallographic data resolved in derivatives with complex substituents?
Methodological Answer:
- Multi-software Validation: Cross-check SHELX-refined structures with PLATON (twinsol/ADDSYM) to detect missed symmetry .
- Hydrogen-Bonding Analysis: Compare experimental (e.g., O···Cl = 2.992 Å) vs. DFT-predicted distances to validate packing motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
